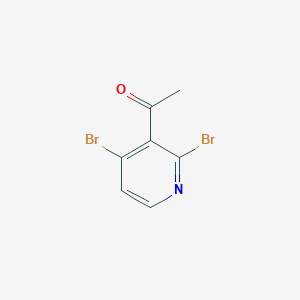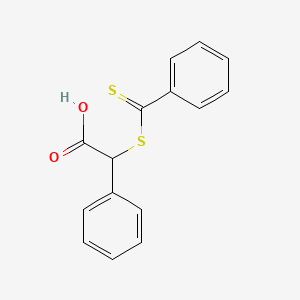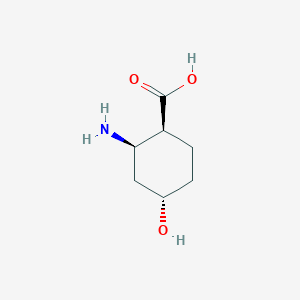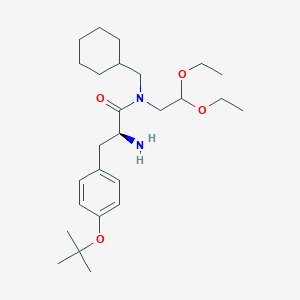![molecular formula C20H23NO4 B13148384 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- is an organic compound with a complex structure It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- typically involves multiple steps. One common method starts with the functionalization of biphenyl to introduce the carboxylic acid group. This can be achieved through a Friedel-Crafts acylation reaction, followed by oxidation. The introduction of the amino group and its subsequent protection with a tert-butoxycarbonyl (Boc) group is another critical step. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. They may serve as inhibitors or activators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
Biphenyl-2-carboxylic acid: A simpler derivative with only a carboxylic acid group.
2-Aminobiphenyl: Contains an amino group instead of the carboxylic acid.
2-Methylbiphenyl: A methyl-substituted biphenyl without additional functional groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- lies in its combination of functional groups. The presence of both carboxylic acid and protected amino groups allows for diverse chemical modifications and applications. This makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-7-5-6-8-15(13)17-11-14(9-10-16(17)18(22)23)12-21-19(24)25-20(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)(H,22,23) |
InChIキー |
HMIXTAJJTMWWCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)


![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)



![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)

![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)


